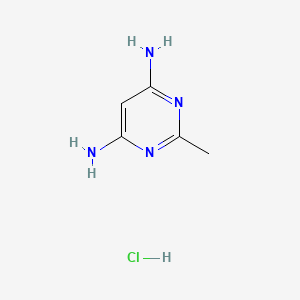![molecular formula C13H14O B2482921 (1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one CAS No. 2375248-61-4](/img/structure/B2482921.png)
(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one” is a chemical compound with the molecular weight of 186.25 . It is a powder form substance . The IUPAC name for this compound is “(1S,4S,5S)-5-phenylbicyclo [2.2.1]heptan-2-one” and it has the InChI code "1S/C13H14O/c14-13-8-10-6-11 (13)7-12 (10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11-,12+/m0/s1" .
Physical And Chemical Properties Analysis
“(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one” is a powder form substance . It has a molecular weight of 186.25 . The storage temperature for this compound is 4 degrees Celsius . For a more comprehensive analysis of its physical and chemical properties, laboratory testing would be required.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one, also known as EN300-7443010:
Pharmaceutical Development
EN300-7443010 is being explored for its potential in pharmaceutical development, particularly as a scaffold for drug design. Its unique bicyclic structure provides a rigid framework that can be modified to interact with various biological targets, making it a valuable starting point for the synthesis of new therapeutic agents .
Catalysis in Organic Synthesis
The compound’s structure allows it to act as a chiral catalyst in organic synthesis. Its ability to induce stereoselectivity in chemical reactions is crucial for producing enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals .
Material Science
EN300-7443010 is being investigated for its applications in material science. Its rigid bicyclic structure can be utilized in the design of novel polymers and materials with specific mechanical properties. These materials could have applications in various industries, including automotive and aerospace .
Biological Probes
Researchers are exploring the use of EN300-7443010 as a biological probe. Its unique structure allows it to interact with specific proteins and enzymes, making it useful for studying biological processes and pathways. This can lead to a better understanding of disease mechanisms and the development of new diagnostic tools .
Chemical Sensors
The compound’s ability to interact with various chemical species makes it a candidate for the development of chemical sensors. These sensors can detect the presence of specific molecules in the environment, which is valuable for environmental monitoring and industrial applications .
Agricultural Chemistry
In agricultural chemistry, EN300-7443010 is being investigated for its potential as a pesticide or herbicide. Its unique structure can be modified to target specific pests or weeds, providing a more environmentally friendly alternative to traditional chemical treatments.
These diverse applications highlight the versatility and potential of EN300-7443010 in various fields of scientific research.
Sigma-Aldrich NIST Chemistry WebBook NIST Chemistry WebBook University of Michigan;view=fulltext) Sigma-Aldrich : NIST Chemistry WebBook : University of Michigan;view=fulltext) : Sigma-Aldrich
Wirkmechanismus
Target of Action
The primary targets of the compound (1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one, also known as EN300-7443010, are currently unknown
Action Environment
The action, efficacy, and stability of EN300-7443010 can be influenced by various environmental factors . These may include the physiological environment within the body (such as pH and temperature), the presence of other molecules, and external factors like light and temperature. Understanding these influences is crucial for predicting the compound’s behavior in a biological system.
Eigenschaften
IUPAC Name |
(1S,4S,5S)-5-phenylbicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13-8-10-6-11(13)7-12(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHWKOXIHVCUJO-SDDRHHMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

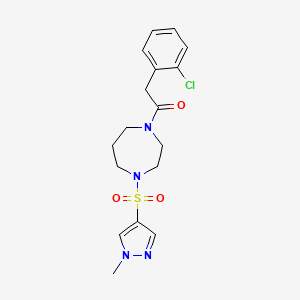

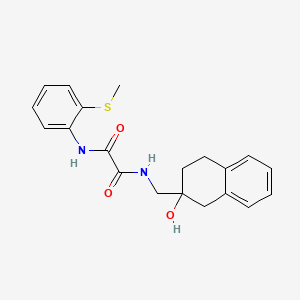

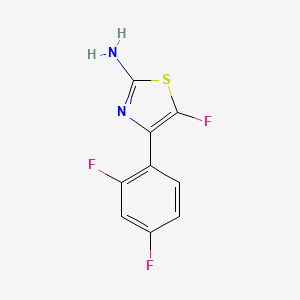
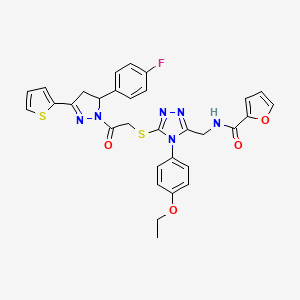

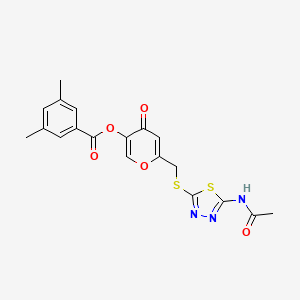
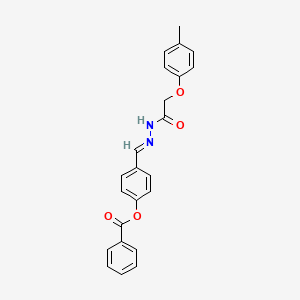
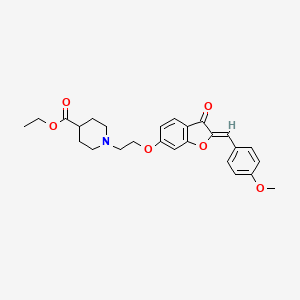
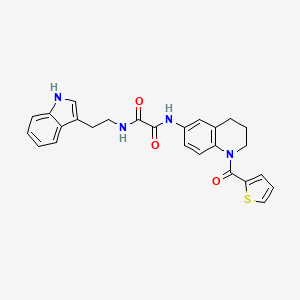
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzoylbenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2482859.png)
